



## potential off-target effects of PF-06815345

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Compound of Interest		
Compound Name:	PF-06815345	
Cat. No.:	B608931	Get Quote

## **Technical Support Center: PF-06815345**

Welcome to the technical support center for **PF-06815345**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects during experimentation with this investigational compound. The following troubleshooting guides and frequently asked questions (FAQs) are intended to help address specific issues you may encounter.

### **Frequently Asked Questions (FAQs)**

Q1: What is the known mechanism of action for PF-06815345?

**PF-06815345** is an orally active, potent small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9)[1][2]. The primary, or "on-target," effect of **PF-06815345** is to inhibit PCSK9, which in turn prevents the degradation of low-density lipoprotein (LDL) receptors in the liver[3][4][5]. This leads to an increased number of LDL receptors on the cell surface, resulting in enhanced clearance of LDL cholesterol from the bloodstream[3][4][5].

Q2: Are there any known or reported off-target effects for **PF-06815345**?

To date, there is no publicly available data detailing specific off-target effects of **PF-06815345**. A Phase 1 clinical trial (NCT02654899) was initiated to evaluate its safety and tolerability, but the trial was discontinued for strategic business reasons unrelated to safety or efficacy concerns. Therefore, a comprehensive clinical safety profile, including potential off-target effects, has not been fully established in the public domain.

#### Troubleshooting & Optimization





Q3: My experimental results show unexpected phenotypes. Could these be due to off-target effects of **PF-06815345**?

While it is possible, it is also crucial to consider other potential causes for unexpected results. These could include:

- On-target effects not related to LDL cholesterol: PCSK9 has been suggested to play a role in the degradation of other receptors besides the LDL receptor, such as the very-low-density lipoprotein receptor (VLDLR) and apolipoprotein E receptor 2 (ApoER2)[6]. Inhibition of PCSK9 could therefore have broader effects than just LDL cholesterol reduction.
- Experimental variability: Ensure that your experimental setup, reagents, and cell models are consistent and well-validated.
- Compound stability and purity: Verify the integrity of your **PF-06815345** compound.

If these factors have been ruled out, investigating potential off-target effects may be warranted.

Q4: What are the common adverse events observed with other PCSK9 inhibitors that I should be aware of?

While **PF-06815345** is a small molecule, the approved PCSK9 inhibitors are monoclonal antibodies (e.g., alirocumab, evolocumab). Although the modality is different, understanding their safety profile can be informative. Common adverse events reported in clinical trials for these antibodies are generally mild and include[7][8][9][10]:

- Injection site reactions (less relevant for an oral compound)
- Nasopharyngitis (common cold symptoms)
- Upper respiratory tract infections
- Influenza-like symptoms
- Myalgia (muscle pain)
- Back pain



Neurocognitive events have also been reported, though their association with PCSK9 inhibition is still under investigation[7][11]. It is important to monitor for a range of potential effects in your experiments.

## **Troubleshooting Guides Issue: Unexpected Cellular Phenotype Observed**

If you observe an unexpected cellular phenotype in your experiments with **PF-06815345**, follow these troubleshooting steps:

- Confirm On-Target Engagement: First, verify that PF-06815345 is engaging its target,
   PCSK9, in your experimental system. This can be done by measuring a downstream biomarker, such as an increase in LDL receptor levels or a decrease in extracellular PCSK9.
- Dose-Response Analysis: Perform a dose-response experiment. An off-target effect may have a different potency (EC50 or IC50) than the on-target effect.
- Use a Structurally Unrelated PCSK9 Inhibitor: If possible, repeat the experiment with a
  different, structurally unrelated PCSK9 inhibitor. If the unexpected phenotype persists, it is
  more likely to be an on-target effect. If the phenotype is unique to PF-06815345, it may be an
  off-target effect.
- Rescue Experiment: In genetically tractable systems, you can perform a "rescue" experiment. After treatment with PF-06815345, overexpress PCSK9 to see if this reverses the unexpected phenotype.
- Investigate Potential Off-Targets: If the above steps suggest a true off-target effect, proceed to the experimental protocols outlined below for identifying potential off-target interactions.

#### **Data on Potential Off-Target Liabilities**

As there is no public data on the off-target profile of **PF-06815345**, the following table is a hypothetical example of how such data would be presented. This is for illustrative purposes only and is based on common off-target panels used in drug discovery.



Target Class	Representative Targets	Rationale for Screening	Hypothetical PF- 06815345 Activity (IC50/Ki)
Kinases	ABL, SRC, EGFR, VEGFR2	Large and diverse family, common off-targets for small molecules.	> 10 μM
GPCRs	Adrenergic, Dopaminergic, Serotonergic Receptors	Can lead to cardiovascular, CNS, and other side effects.	> 10 μM
Ion Channels	hERG, Nav1.5, Cav1.2	hERG inhibition is a critical cardiac safety liability.	> 30 μM
Nuclear Receptors	ER, AR, GR, PR	Can cause endocrine- related side effects.	> 10 μM
Transporters	P-gp, BCRP, OATP1B1, OATP1B3	Inhibition can lead to drug-drug interactions.	> 10 μM
Proteases	Cathepsins, Caspases, MMPs	To assess selectivity against other proteases.	> 10 μM

# **Experimental Protocols for Off-Target Assessment**In Silico (Computational) Off-Target Prediction

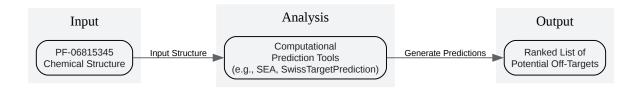
This approach uses the chemical structure of **PF-06815345** to predict potential interactions with a large database of protein targets.

#### Methodology:

Obtain the Chemical Structure: The SMILES (Simplified Molecular Input Line Entry System)
string or other chemical representation of PF-06815345's active metabolite is used as the
input[12][13].



- Select Prediction Tools: Utilize various computational platforms that employ machine learning and ligand-based or structure-based algorithms to predict drug-target interactions. Examples include SEA (Similarity Ensemble Approach), SwissTargetPrediction, or commercial platforms[14].
- Perform the Analysis: The chemical structure is compared against a database of known ligands for thousands of proteins. The output is a ranked list of potential off-targets based on a similarity score or predicted binding affinity.
- Triage and Prioritize: The list of potential off-targets should be prioritized based on the prediction confidence score and the known physiological role of the potential off-target protein.



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**Caption:** Workflow for in silico off-target prediction.

#### **In Vitro Off-Target Screening**

This involves experimentally testing the binding or activity of **PF-06815345** against a panel of purified proteins.

#### Methodology:

- Panel Selection: Choose a commercially available or custom-designed off-target screening panel. A broad panel typically includes a diverse set of kinases, GPCRs, ion channels, proteases, and nuclear receptors.
- Assay Format: The assays are typically biochemical (e.g., enzymatic assays for kinases and proteases) or radioligand binding assays (for GPCRs and ion channels).

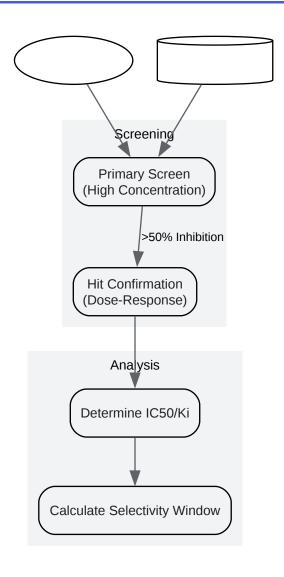
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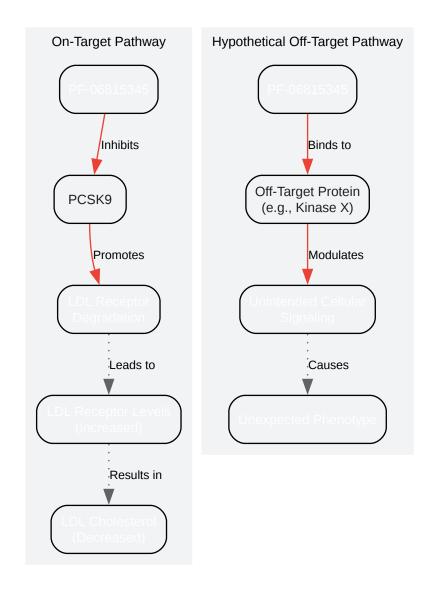


- Execution: **PF-06815345** is tested at a high concentration (e.g., 10 μM) in a primary screen.
- Hit Confirmation: Any protein where significant inhibition (e.g., >50%) is observed is considered a "hit." These hits are then confirmed in secondary assays by generating a full dose-response curve to determine the IC50 or Ki value.
- Data Analysis: The IC50 values for any confirmed off-target hits are compared to the ontarget potency for PCSK9 to determine the selectivity window. A large selectivity window (e.g., >100-fold) suggests a lower risk of off-target effects at therapeutic concentrations.









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